molecular formula C16H9ClF4N2OS B2753389 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 477857-20-8

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2753389
CAS No.: 477857-20-8
M. Wt: 388.76
InChI Key: YGTJTAGYFHNVNU-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a synthetically derived small molecule recognized for its potent inhibitory activity against Tropomyosin receptor kinases (Trk). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical signaling molecules involved in cell survival, differentiation, and proliferation. Dysregulation of Trk signaling, often through gene fusions, point mutations, or overexpression, is a well-established oncogenic driver in a wide range of cancers, including papillary thyroid carcinoma , congenital mesoblastic nephroma , and various solid tumors . This compound acts as a ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways. Its structure, featuring a 1,3,4-oxadiazole core substituted with a trifluoromethylphenyl group and a chloro-fluorobenzylsulfanyl moiety, is optimized for high-affinity binding and selectivity. Consequently, it serves as an invaluable pharmacological tool for elucidating the precise roles of Trk kinases in oncogenesis, studying mechanisms of resistance to targeted therapies, and evaluating the efficacy of Trk inhibition in preclinical in vitro and in vivo cancer models. Research utilizing this inhibitor is fundamental for advancing the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N2OS/c17-12-2-1-3-13(18)11(12)8-25-15-23-22-14(24-15)9-4-6-10(7-5-9)16(19,20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTJTAGYFHNVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol with 2-chloro-6-fluorobenzyl chloride. This reaction yields high-purity compounds that can be characterized using techniques such as X-ray crystallography and Hirshfeld surface analysis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-715.63Apoptosis induction via p53 activation
5bMDA-MB-23112.34Caspase-3 cleavage leading to apoptosis
IIU-93710.00Cell cycle arrest and apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can be potent inducers of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Compounds similar to the target molecule have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus. The following table summarizes the antimicrobial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/ml)
OZE-IS. aureus16
OZE-IIS. aureus8
OZE-IIIE. coli>100

These results suggest that certain oxadiazoles can inhibit biofilm formation and exhibit bactericidal activity .

Enzyme Inhibition

Enzyme inhibition studies have revealed that oxadiazole derivatives can act as effective inhibitors for various enzymes. For example:

CompoundTarget EnzymeIC50 (µM)
IIα-Amylase20
IIButyrylcholinesterase15

These findings indicate that the compound may have therapeutic potential in conditions where enzyme inhibition is beneficial .

Case Studies and Research Findings

Several case studies have investigated the biological activities of oxadiazole derivatives:

  • Anticancer Properties : A study demonstrated that a derivative with a similar structure showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin . The study utilized flow cytometry to confirm apoptosis induction.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of various oxadiazole derivatives against resistant bacterial strains, showing promising results that could lead to new treatments for infections caused by S. aureus .
  • Enzyme Inhibition : Research highlighted the inhibition of α-amylase by oxadiazole derivatives, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Yield: High yields (>75%) are typical for analogs with simple benzyl or heterocyclic thioethers (e.g., 83.3% for 4-bromobenzylthio) .
  • Melting Points: Melting points correlate with substituent polarity and crystallinity. The 2-fluorobenzylthio analog (101°C) suggests that halogenated benzyl groups increase melting points compared to non-halogenated groups (e.g., allylthio: 77°C). The target compound’s dual chloro/fluoro substitution may further elevate its melting point.

Structural and Electronic Effects

Substituent Analysis:
  • Position 2 (Benzylsulfanyl Group): The 2-chloro-6-fluorobenzyl group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to analogs like 2-fluorobenzylthio or 4-bromobenzylthio . This may enhance metabolic stability and alter binding interactions in biological systems.
  • Position 5 (Aryl Group) :

    • The 4-(trifluoromethyl)phenyl group is a stronger electron-withdrawing moiety than the pyrazolyl or pyrimidinyl groups in analogs (). This could increase the oxadiazole ring’s electron deficiency, affecting reactivity in nucleophilic substitutions .
    • A related compound with a 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl group () shows enhanced bioactivity, suggesting the trifluoromethyl group’s role in improving lipophilicity and target affinity.

Spectroscopic and Mass Spectrometry Data

  • 1H NMR :
    • Analogs with halogenated benzyl groups (e.g., 2-fluorobenzylthio) exhibit deshielded aromatic protons (δ 7.3–8.1 ppm) due to electron-withdrawing effects . The target compound’s 2-chloro-6-fluorobenzyl group may further shift protons upfield.
  • HRMS: The trifluoromethylphenyl group contributes to a higher molecular mass (~423–501 m/z) compared to pyrazolyl analogs (). For example, compound 6s () has an [M + Na]+ ion at m/z 501.03616, while the target compound’s calculated monoisotopic mass is ~423.04 () .

Q & A

Q. Intermediate Research Focus

  • HPLC-UV analysis : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C over 24–72 hours.
  • Mass spectrometry : Identify hydrolytic byproducts (e.g., cleavage of sulfanyl or oxadiazole groups).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests solid-state robustness) .

How can structure-activity relationships (SAR) be systematically studied for this scaffold?

Q. Advanced Research Focus

  • Analog synthesis : Replace the trifluoromethyl group with -CF₂H or -CN to test electronic effects.
  • 3D-QSAR models : Use CoMFA or CoMSIA with steric/electrostatic descriptors from aligned analogs.
  • Biological profiling : Compare IC₅₀ values across kinase or protease panels to map pharmacophore requirements .

What crystallization strategies are effective for structural elucidation?

Q. Basic Research Focus

  • Solvent screening : Use chloroform/petroleum ether (1:2 v/v) for slow evaporation.
  • Single-crystal X-ray diffraction : Resolve dihedral angles between the oxadiazole and phenyl rings (target R-factor <0.05).
  • Powder XRD : Confirm polymorphism absence by matching experimental and simulated patterns .

How can metabolic pathways be predicted for this compound?

Q. Advanced Research Focus

  • CYP450 docking : Model interactions with CYP3A4 (PDB 1TQN) to predict oxidation sites (e.g., benzyl or trifluoromethyl groups).
  • In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor, followed by LC-MS/MS metabolite identification.
  • Software tools : ADMET Predictor or MetaSite for in silico pathway mapping .

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